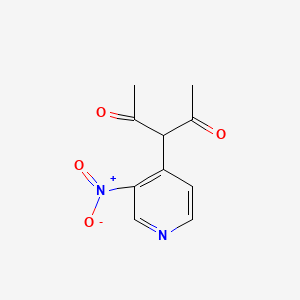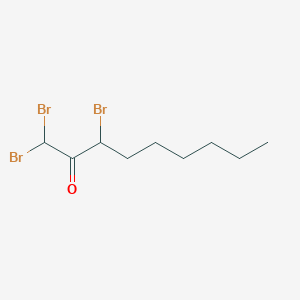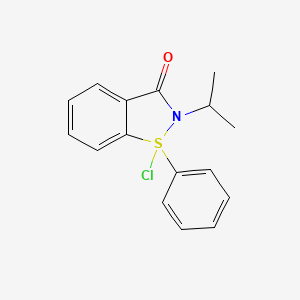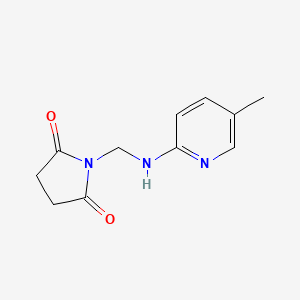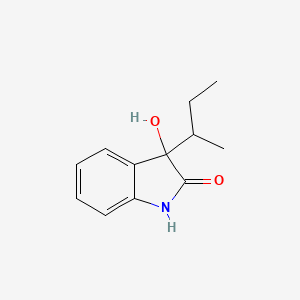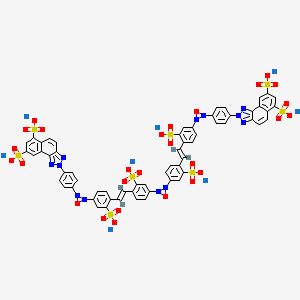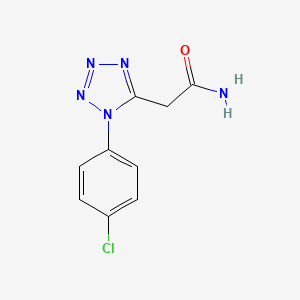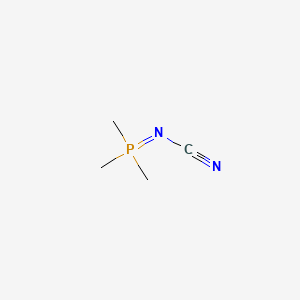
Cyanamide, (trimethylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (trimethylphosphoranylidene)-, is an organic compound with the formula (CH₃)₃P=NCN. This compound is notable for its unique structure, featuring a phosphoranylidene group attached to a cyanamide moiety. It is a versatile reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanamide, (trimethylphosphoranylidene)-, can be synthesized through several methods. One common approach involves the reaction of trimethylphosphine with cyanogen chloride under controlled conditions. The reaction typically proceeds as follows:
(CH3)3P+ClCN→(CH3)3P=NCN+HCl
Another method involves the reaction of trimethylphosphine with cyanamide in the presence of a suitable catalyst. This reaction is usually carried out under mild conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of cyanamide, (trimethylphosphoranylidene)-, often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity cyanamide, (trimethylphosphoranylidene)-, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide, (trimethylphosphoranylidene)-, undergoes several types of chemical reactions, including:
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form substituted cyanamides.
Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with cyanamide, (trimethylphosphoranylidene)-, include amines, alcohols, and various electrophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield.
Major Products
The major products formed from reactions with cyanamide, (trimethylphosphoranylidene)-, include substituted cyanamides, heterocyclic compounds, and various nitrogen-containing organic molecules.
Applications De Recherche Scientifique
Cyanamide, (trimethylphosphoranylidene)-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyanamide, (trimethylphosphoranylidene)-, involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanamide: A simpler compound with the formula NH₂CN, used in agriculture and organic synthesis.
Calcium Cyanamide: A derivative of cyanamide used as a fertilizer and in the production of other chemicals.
Guanidine: A compound with a similar nitrogen-rich structure, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
Cyanamide, (trimethylphosphoranylidene)-, is unique due to its phosphoranylidene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex nitrogen-containing molecules.
Propriétés
Numéro CAS |
66055-10-5 |
|---|---|
Formule moléculaire |
C4H9N2P |
Poids moléculaire |
116.10 g/mol |
Nom IUPAC |
(trimethyl-λ5-phosphanylidene)cyanamide |
InChI |
InChI=1S/C4H9N2P/c1-7(2,3)6-4-5/h1-3H3 |
Clé InChI |
YPWQJNHQDINLKP-UHFFFAOYSA-N |
SMILES canonique |
CP(=NC#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


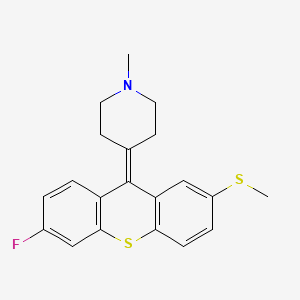
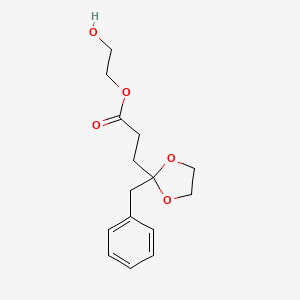
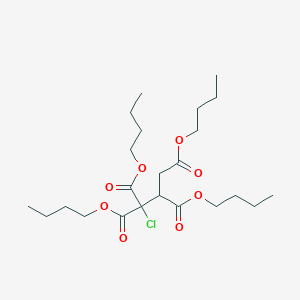
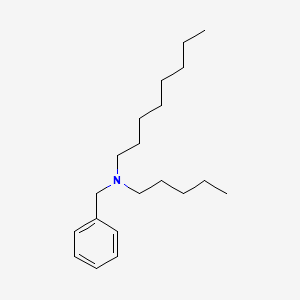
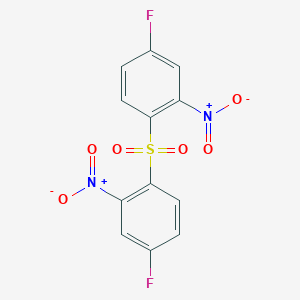
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
